![molecular formula C10H10ClNO3 B1519615 Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride CAS No. 383677-67-6](/img/structure/B1519615.png)
Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride
Overview
Description
“Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 383677-67-6 . It has a molecular weight of 227.65 . The IUPAC name for this compound is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H9NO3.ClH/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9;/h2-5H,11H2,1H3;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 227.65 . The compound should be stored in a refrigerator .Scientific Research Applications
Pharmacology and Toxicology of Benzofurans
Benzofurans, including derivatives similar to "Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride," have been explored for their pharmacokinetic, pharmacodynamic, and toxicological profiles. Studies have highlighted the importance of understanding the health risks associated with new psychoactive substances (NPS), including benzofurans, due to their potential for serious health risks and implications in drug-related deaths. The clinical effects of certain benzofurans have been compared with common illicit drugs like amphetamine and MDMA, underscoring the need for comprehensive health risk assessments and treatment guidelines based on clinical effects rather than specific substances (Nugteren-van Lonkhuyzen et al., 2015).
Environmental and Synthetic Applications
Research on benzofuran derivatives has extended into environmental epigenetics and the synthesis of new materials. For example, studies on 5-hydroxymethylcytosine (5hmC) have revealed environmentally induced adverse effects on DNA hydroxymethylation patterns, indicating the potential role of benzofuran derivatives in mediating genetic dysfunction through epigenetic mechanisms. This suggests that certain environmental exposures to benzofuran compounds could have significant impacts on mammalian genomes, with implications for health and disease (Efimova et al., 2020).
Antimicrobial Properties and Drug Development
The antimicrobial potential of benzofuran derivatives has been a significant focus, with research highlighting their efficacy against a range of microbes. Benzofurans have been identified as promising scaffolds for designing new antimicrobial agents, given their broad spectrum of biological and pharmacological applications. The structural features and bioactivity profiles of benzofuran compounds position them as valuable candidates for drug discovery and development, particularly in the search for effective treatments for microbial diseases (Hiremathad et al., 2015).
Safety and Hazards
Future Directions
Benzofuran and its derivatives, including “Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests potential future directions in the development of new therapeutic agents.
Mechanism of Action
Target of Action
Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride is a benzofuran derivative . Benzofuran derivatives have been demonstrated to be potent inhibitors of various targets such as topoisomerase I, sigma receptors, Pim-1, farnesyl transferase, histamine H3 receptors, and carbonic anhydrase . .
Mode of Action
Benzofuran derivatives, in general, are known to interact with their targets leading to a variety of biological effects .
Biochemical Pathways
Benzofuran derivatives are known to exhibit significant activity in a variety of biochemical pathways, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic pathways .
Result of Action
Benzofuran derivatives are known to exhibit a wide range of biological and pharmacological activities .
properties
IUPAC Name |
methyl 5-amino-1-benzofuran-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3.ClH/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9;/h2-5H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGPHTXDHIIUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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